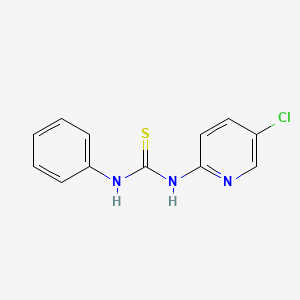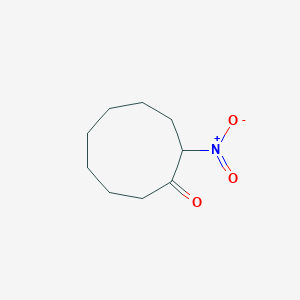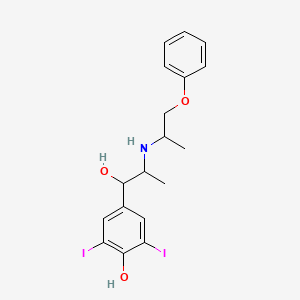
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol is a complex organic compound characterized by its unique structure, which includes diiodo and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol typically involves multiple steps:
Alkylation: The phenoxyethylamine moiety is introduced via an alkylation reaction, where the hydroxyphenyl compound reacts with 1-methyl-2-phenoxyethylamine under basic conditions.
Coupling: The final step involves coupling the iodinated hydroxyphenyl compound with the alkylated amine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atoms or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and organometallic reagents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Deiodinated compounds or hydrocarbons.
Substitution: Compounds with azide, thiol, or other substituted groups.
Scientific Research Applications
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenylethylamino)propanol
- 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)butanol
Comparison:
- Structural Differences: The presence of different substituents or variations in the carbon chain length.
- Unique Properties: 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol may exhibit unique biological activities or chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
22103-13-5 |
|---|---|
Molecular Formula |
C18H21I2NO3 |
Molecular Weight |
553.2 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]-2,6-diiodophenol |
InChI |
InChI=1S/C18H21I2NO3/c1-11(10-24-14-6-4-3-5-7-14)21-12(2)17(22)13-8-15(19)18(23)16(20)9-13/h3-9,11-12,17,21-23H,10H2,1-2H3 |
InChI Key |
FTYFVLBOLZTEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC(=C(C(=C2)I)O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


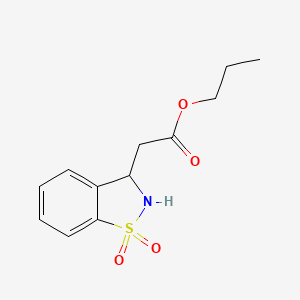

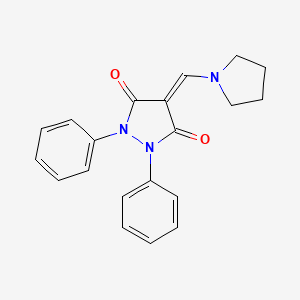
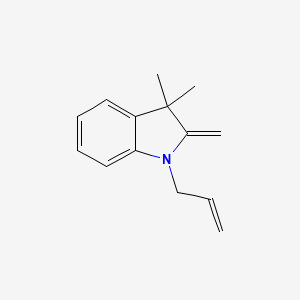
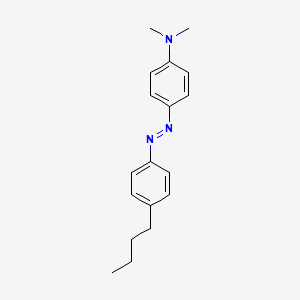


![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
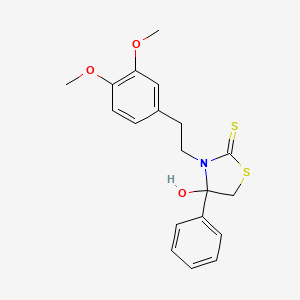

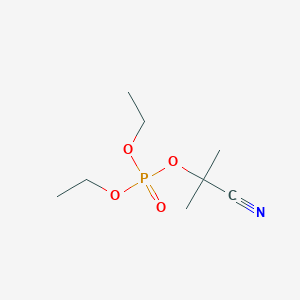
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
